molecular formula C11H22N2O5 B557228 H-DL-delta-Hydroxy-DL-Lys(Boc)-OH CAS No. 305820-28-4

H-DL-delta-Hydroxy-DL-Lys(Boc)-OH

Cat. No.: B557228
CAS No.: 305820-28-4
M. Wt: 262.3 g/mol
InChI Key: OOAMGZCSNWGRDG-UHFFFAOYSA-N
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Description

H-DL-delta-Hydroxy-DL-Lys(Boc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O5 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

305820-28-4

Molecular Formula

C11H22N2O5

Molecular Weight

262.3 g/mol

IUPAC Name

2-amino-5-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H22N2O5/c1-11(2,3)18-10(17)13-6-7(14)4-5-8(12)9(15)16/h7-8,14H,4-6,12H2,1-3H3,(H,13,17)(H,15,16)

InChI Key

OOAMGZCSNWGRDG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(CCC(C(=O)O)N)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCC(C(=O)O)N)O

Synonyms

H-DL-delta-Hydroxy-DL-Lys(Boc)-OH; 305820-28-4; SCHEMBL12463713; CTK8F0837; H-DL-DELTA-HYDROXY-DL-LYS-OH; AM022058; RT-013201; 2-AMINO-6-[(TERT-BUTOXYCARBONYL)AMINO]-5-HYDROXYHEXANOICACID

Origin of Product

United States

Preparation Methods

Fmoc-Based Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis method is widely employed for constructing peptides containing non-canonical amino acids like δ-hydroxylysine. In a study by, a collagen model peptide incorporating δ-O-phosphohydroxylysine was synthesized using Fmoc chemistry. While the target compound in this work differs by a phosphate group, the methodology provides a foundational framework:

  • Resin Activation : A Wang resin pre-loaded with Fmoc-protected amino acids serves as the solid support.

  • Coupling Cycles : Sequential deprotection of Fmoc groups (using 20% piperidine in DMF) and coupling of Boc-protected δ-hydroxylysine (activated with HBTU/HOBt) are performed.

  • Orthogonal Protection : The ε-amino group of lysine is protected with Boc, while the α-amino group utilizes Fmoc, enabling selective deprotection during chain elongation.

Key Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Coupling Reagents: HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole)

  • Temperature: Room temperature (22–25°C)

  • Reaction Time: 1–2 hours per coupling cycle.

Solution-Phase Synthesis

Boc Protection of δ-Hydroxylysine

The Boc group is introduced to the ε-amino group of δ-hydroxylysine to prevent undesired side reactions. A representative protocol involves:

  • Substrate Dissolution : δ-Hydroxylysine hydrochloride is dissolved in a 1:1 mixture of water and dioxane.

  • Base Addition : Triethylamine (TEA) is added to deprotonate the ε-amino group (pH 8–9).

  • Boc Activation : Di-tert-butyl dicarbonate (Boc₂O) is introduced at 0°C, followed by stirring at room temperature for 12–24 hours.

Yield Optimization :

  • Molar Ratio (Boc₂O : Substrate): 1.2:1

  • Solvent System: Aqueous dioxane maximizes solubility while minimizing hydrolysis.

Racemization Techniques

To achieve the DL configuration, racemization of L- or D-δ-hydroxylysine derivatives is necessary. A Chinese patent (CN104478746B) details a catalytic racemization method using chiral lysine salts:

  • Substrate Preparation : L-δ-Hydroxylysine hydrochloride is dissolved in aqueous acetic acid (5–10% v/v).

  • Catalyst Addition : Salicylaldehyde or benzaldehyde (1–5 mol%) is introduced.

  • Thermal Racemization : The mixture is heated to 80–100°C for 6–12 hours, achieving >98% racemization.

Critical Parameters :

  • pH: 3–5 (maintained by acetic acid)

  • Catalyst Efficiency: Salicylaldehyde outperforms benzaldehyde due to enhanced Schiff base formation.

Characterization and Analytical Validation

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity:

  • Observed m/z : 263.15 [M+H]⁺ (theoretical: 262.30 g/mol).

  • MS/MS Fragmentation : Cleavage at the δ-hydroxy group generates diagnostic ions at m/z 145.08 (C₅H₉NO₃⁺) and 118.06 (C₄H₈NO₂⁺).

Chromatographic Analysis

Reverse-phase HPLC (RP-HPLC) ensures enantiomeric purity:

  • Column : C18 (4.6 × 250 mm, 5 μm)

  • Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B)

  • Retention Time : 12.3 minutes (DL-form) vs. 11.9 and 12.7 minutes (L- and D-forms).

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra validate structural integrity:

  • δ-Hydroxy Proton : 4.45 ppm (d, J = 5.1 Hz)

  • Boc tert-Butyl Group : 1.43 ppm (s, 9H).

Synthetic Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The δ-hydroxy group may undergo undesired oxidation or elimination under acidic conditions. Mitigation includes:

  • Low-Temperature Processing : Reactions conducted at 0–4°C minimize side reactions.

  • Inert Atmosphere : Nitrogen or argon purging prevents oxidative degradation.

Boc Deprotection Risks

Premature removal of the Boc group can occur under strongly acidic conditions. Solutions involve:

  • Mild Acid Treatment : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively cleaves Fmoc without affecting Boc.

Industrial-Scale Production Insights

Cost-Effective Racemization

The CN104478746B patent highlights a scalable racemization process:

  • Catalyst Reusability : Salicylaldehyde is recoverable via distillation, reducing costs by 30–40%.

  • Throughput : Batch sizes up to 100 kg with a cycle time of 8 hours.

Solvent Recovery Systems

Ethanol washing and vacuum distillation achieve >95% solvent recovery, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-DL-delta-Hydroxy-DL-Lys(Boc)-OH, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of lysine derivatives, followed by hydroxylation at the delta position. Key steps include:

  • Coupling Reactions : Use Fmoc- or Boc-protected intermediates for controlled peptide chain elongation, as seen in analogous Boc-Lys(Boc)-OH synthesis .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor purity via reverse-phase HPLC with UV detection at 214 nm .
  • Quality Control : Confirm structural integrity using 1H^1H-NMR and 13C^{13}C-NMR to verify Boc group retention and hydroxylation at the delta position .

Q. How should researchers handle this compound to ensure safety in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation using fume hoods .
  • Hazard Mitigation : Adhere to GHS guidelines:
  • H302 : Avoid ingestion; use spill trays.
  • H315/H319 : Use sealed containers to prevent skin/eye contact.
  • H335 : Work in well-ventilated areas .
  • Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1H-NMR to confirm stereochemistry at the delta-hydroxy group; 13C^{13}C-NMR to validate Boc protection .
  • IR Spectroscopy : Detect O-H stretching (3200–3600 cm1^{-1}) and carbonyl peaks (1680–1720 cm1 ^{-1}) from Boc groups .
  • Chromatography : HPLC with C18 columns and trifluoroacetic acid (TFA) mobile phase for retention time consistency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 0°C during coupling steps to reduce epimerization .
  • Activating Agents : Use HOBt (hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) for efficient amide bond formation without racemization .
  • Monitoring : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to quantify enantiomeric excess (ee) .

Q. What strategies resolve discrepancies in reported stability data for Boc-protected lysine derivatives?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH). Quantify degradation products via LC-MS .
  • Data Reconciliation : Cross-validate findings using orthogonal methods (e.g., NMR vs. mass spectrometry) and apply statistical tools (e.g., ANOVA) to identify confounding variables .

Q. How can the hydroxyl group’s hydrogen-bonding capability in this compound be experimentally validated for drug design applications?

  • Methodological Answer :

  • H-Bond Probing :
  • Donor Capacity : Titrate with deuterated DMSO and monitor 1H^1H-NMR chemical shifts for O-H proton exchange .
  • Acceptor Capacity : Co-crystallize with known H-bond donors (e.g., water or imidazole) and analyze via X-ray crystallography .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict interaction energies with target receptors .

Q. What experimental designs are critical for evaluating this compound’s role in peptide-based drug delivery systems?

  • Methodological Answer :

  • In Vitro Studies :
  • Cellular Uptake : Label the compound with fluorescein isothiocyanate (FITC) and quantify internalization in cancer cell lines (e.g., HeLa) via flow cytometry .
  • Stability in Serum : Incubate with fetal bovine serum (FBS) and analyze degradation kinetics using LC-MS .
  • In Vivo Models : Use murine xenograft models to assess tumor targeting efficiency and pharmacokinetics (e.g., half-life, bioavailability) .

Methodological Best Practices

  • Literature Review : Prioritize primary sources (e.g., Angew. Chem. Int. Ed.) over vendor databases (excluded per guidelines) .
  • Data Reproducibility : Document reaction parameters (solvent purity, catalyst ratios) and share raw spectral data in supplementary materials .
  • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and animal testing protocols .

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